Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

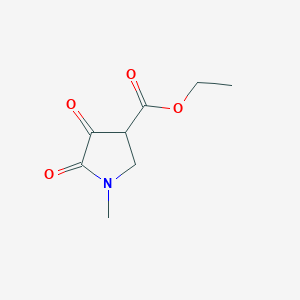

This compound represents a complex heterocyclic compound characterized by a five-membered pyrrolidine ring system containing two ketone functionalities and an ethyl ester substituent. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecular framework. The compound possesses a molecular formula of C8H11NO4 with a molecular weight of 185.18 grams per mole, indicating a relatively compact structure with multiple heteroatoms contributing to its overall molecular architecture.

The structural foundation of this compound consists of a pyrrolidine ring backbone that has been extensively functionalized with carbonyl groups at positions 4 and 5, creating a dioxopyrrolidine core structure. The presence of a methyl substituent at the nitrogen atom (position 1) and an ethyl carboxylate group at position 3 further defines the molecular architecture. This particular arrangement of functional groups creates a highly polar molecule with multiple sites for potential intermolecular interactions. The compound is also known by several alternative names including 4-carbethoxy-2,3-dioxo-1-methylpyrrolidine and ethyl 1-methyl-4,5-dioxo-3-pyrrolidinecarboxylate, reflecting different approaches to systematic nomenclature.

The molecular geometry is characterized by the tetrahedral carbon centers and the planar nature of the carbonyl functionalities, which significantly influence the overall three-dimensional structure of the molecule. The ethyl ester group introduces conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds, while the methyl group on nitrogen provides steric hindrance that affects the overall molecular conformation. Chemical identification parameters include the Chemical Abstracts Service registry number 5336-42-5, which serves as a unique identifier for this specific compound in chemical databases worldwide.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of pyrrolidine derivatives related to this compound have revealed important structural information about the conformational preferences of these heterocyclic systems. The pyrrolidine ring typically adopts an envelope conformation in the solid state, with one carbon atom displaced from the plane formed by the other four ring atoms. This conformational preference is driven by the need to minimize ring strain while accommodating the sp3 hybridization of the carbon atoms within the five-membered ring system.

Detailed analysis of related dioxopyrrolidine structures demonstrates that the carbonyl groups at positions 4 and 5 adopt a coplanar arrangement with the pyrrolidine ring, maximizing conjugation and stabilizing the overall molecular structure. The presence of multiple chiral centers in similar compounds has been shown to result in racemic crystallization patterns, where both enantiomers are present in equal proportions within the crystal lattice. Intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms, play a crucial role in determining the crystal packing arrangements and overall stability of the solid-state structure.

Conformational analysis reveals that the ethyl ester substituent can adopt multiple rotational conformations around the carbon-oxygen bond connecting the carboxylate group to the pyrrolidine ring. Theoretical studies on similar ethyl ester systems have identified distinct conformational minima corresponding to different orientations of the ethyl group relative to the ring system. The most stable conformations typically involve arrangements that minimize steric interactions between the ethyl group and other substituents on the pyrrolidine ring while maximizing favorable electrostatic interactions between polar functional groups.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H11NO4 | |

| Molecular Weight | 185.18 g/mol | |

| Chemical Abstracts Service Number | 5336-42-5 | |

| Density | 1.26 g/cm³ | |

| Melting Point | Not Available |

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy analysis of this compound reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The carbonyl stretching vibrations appear as strong absorption bands in the region between 1600-1800 wavenumbers, with the ester carbonyl typically observed around 1730-1750 wavenumbers and the ring ketone carbonyls appearing at slightly lower frequencies due to conjugation effects. The carbon-hydrogen stretching vibrations of the ethyl and methyl groups produce characteristic peaks in the 2800-3000 wavenumber region, while the carbon-oxygen stretching of the ester linkage contributes to absorption bands in the 1000-1300 wavenumber range.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through analysis of both proton and carbon-13 chemical shifts. Proton Nuclear Magnetic Resonance spectra typically show distinct signals for the ethyl ester protons, with the methylene group appearing as a quartet around 4.2-4.4 parts per million and the methyl group appearing as a triplet around 1.2-1.4 parts per million due to coupling interactions. The methyl group attached to the nitrogen atom produces a characteristic singlet around 2.9-3.1 parts per million, while the protons on the pyrrolidine ring appear as complex multipiples in the 2.5-3.8 parts per million region. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for each carbon environment, with the carbonyl carbons appearing in the 170-200 parts per million region and the aliphatic carbons distributed throughout the 10-80 parts per million range.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Electrospray ionization techniques are particularly effective for analyzing this compound, producing molecular ion peaks that correspond to the expected molecular weight of 185.18 atomic mass units. Fragmentation patterns typically involve loss of the ethyl group (29 atomic mass units) and subsequent decomposition of the pyrrolidine ring system, producing characteristic fragment ions that can be used for structural confirmation. High-resolution mass spectrometry capabilities allow for precise molecular formula determination through accurate mass measurements, providing additional confidence in structural assignments.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| Fourier Transform Infrared | Carbonyl stretching | 1600-1800 cm⁻¹ |

| Fourier Transform Infrared | Carbon-hydrogen stretching | 2800-3000 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance | Ethyl ester protons | 1.2-4.4 ppm |

| ¹H Nuclear Magnetic Resonance | N-methyl protons | 2.9-3.1 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 170-200 ppm |

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and conformational preferences of this compound and related pyrrolidine derivatives. Theoretical studies using the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the potential energy surface characteristics and optimal molecular geometries. These calculations predict multiple conformational minima corresponding to different orientations of the ethyl ester group, with energy differences on the order of 0.5-2.0 kilocalories per mole between the most stable conformations.

Molecular orbital analysis reveals important information about the electronic structure and reactivity patterns of this compound. The highest occupied molecular orbital is typically localized on the nitrogen atom and adjacent carbon centers of the pyrrolidine ring, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon atoms. This orbital distribution pattern suggests that the compound may exhibit nucleophilic character at the nitrogen center and electrophilic character at the carbonyl positions, providing insights into potential reaction mechanisms and chemical behavior.

Computational prediction of spectroscopic properties has shown excellent agreement with experimental observations, validating the theoretical methods employed. Calculated infrared frequencies, when scaled by appropriate correction factors (typically 0.978 for harmonic frequencies), reproduce experimental Fourier Transform Infrared spectra with high accuracy. Similarly, computed Nuclear Magnetic Resonance chemical shifts using gauge-including atomic orbital methods provide reliable predictions of experimental spectra, facilitating structural assignments and conformational analysis. These computational approaches have proven particularly valuable for understanding the photochemical behavior of related compounds, including photodecarbonylation reactions that lead to formation of ethoxyethyne intermediates.

The computational studies also provide detailed information about thermodynamic properties including enthalpy, entropy, and Gibbs free energy values under standard conditions. These parameters are essential for understanding the thermodynamic stability of different conformational forms and predicting equilibrium distributions in solution. Molecular dynamics simulations complement the static Density Functional Theory calculations by providing insights into dynamic behavior and conformational interconversion rates, contributing to a comprehensive understanding of the structural chemistry of this important pyrrolidine derivative.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Boiling Point | 268.4°C | Theoretical Prediction |

| Flash Point | 116.1°C | Theoretical Prediction |

| Vapor Pressure | 0.00769 mmHg at 25°C | Theoretical Prediction |

| Density | 1.26 g/cm³ | Computational Chemistry |

Properties

IUPAC Name |

ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNRXESHQABUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276996 | |

| Record name | Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-42-5 | |

| Record name | NSC326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine. The process can be summarized as follows:

Condensation Reaction: Ethyl acetoacetate reacts with methylamine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Oxidation: The resulting compound is oxidized to introduce the ketone functional groups at positions 4 and 5.

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix ethyl acetoacetate and methylamine.

Controlled Environment: Temperature and pressure are carefully controlled to optimize yield and purity.

Purification: The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids or further oxidized ketones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific chemical properties.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can:

Bind to Enzymes: It may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

Interact with Receptors: The compound can bind to cellular receptors, influencing signal transduction pathways.

Modulate Gene Expression: It may affect the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate include:

Notes:

- Substituent Effects : Alkyl chain length (methyl, isopropyl, propyl, butyl) influences lipophilicity and solubility. Longer chains (e.g., butyl) enhance hydrophobic interactions but reduce aqueous solubility .

- Dione Position : Shifting the dione moiety from 4,5 to 2,5 (e.g., 96905-68-9) alters electronic properties, affecting reactivity in nucleophilic additions .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Ranges from 171.15 g/mol (2,5-dioxo analogue) to 382.37 g/mol (triple-substituted derivatives) .

- LogP Values : this compound has a calculated LogP of ~0.5, while butyl-substituted analogues exceed 2.0, indicating higher membrane permeability .

- Thermal Stability : Decomposition temperatures for pyrrolidine diones range from 150–250°C, with ester derivatives showing lower stability than amide analogues .

Biological Activity

Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two carbonyl groups and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 185.20 g/mol. The presence of the dioxo groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities, primarily through its interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential applications in drug development due to its ability to modulate biological processes.

The compound's mechanism of action is hypothesized to involve:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functions.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects in vitro. For instance, derivatives with dioxo functionalities have been evaluated for their ability to reduce pro-inflammatory cytokine production.

- Neuroprotective Effects : Some pyrrolidine derivatives have shown neuroprotective properties in cellular models of neurodegeneration, suggesting that this compound may also possess similar effects.

- Cytotoxicity Studies : In a study evaluating various pyrrolidine derivatives for cytotoxicity against cancer cell lines (e.g., SH-SY5Y neuroblastoma cells), some exhibited significant activity, indicating potential for further exploration in cancer therapeutics.

Data Table: Comparison of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Common precursors include methyl malonate and appropriate amines.

- Reactions : The synthesis may proceed through a Dieckmann cyclization or similar methods that form the pyrrolidine ring while introducing the dioxo functionality.

- Yield Optimization : Research has focused on optimizing reaction conditions to enhance yield and purity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving pyrrolidine ring formation followed by functionalization. For example, a Michael addition reaction using benzylamine and methyl acrylate (as described for analogous structures in ) can generate the pyrrolidine backbone. Subsequent oxidation and esterification steps introduce the dioxo and carboxylate groups. Key steps include:

- Cyclization under nitrogen atmosphere.

- Use of anhydrous solvents (e.g., MeOH, THF) to avoid side reactions.

- Purification via fractional distillation or column chromatography. NMR and IR spectroscopy are critical for verifying intermediate structures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., methyl and ester groups). For example, methyl protons typically resonate at δ 1.2–1.5 ppm (triplet, ester CH3) and δ 2.2–2.4 ppm (singlet, N-methyl) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for diketones) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data are limited (), general precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Storage in airtight containers at 2–8°C.

- Disposal via licensed waste management services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data across synthetic batches?

Inconsistent NMR peaks may arise from:

- Tautomerism : The diketone moiety (4,5-dioxo) may exhibit keto-enol tautomerism, altering proton environments.

- Solvent or pH Effects : Use deuterated solvents (e.g., DMSO-d6) and control reaction pH to stabilize the dominant tautomer.

- Dynamic NMR : Employ variable-temperature NMR to observe tautomeric equilibria .

Q. What challenges arise in X-ray crystallography of this compound, and how can SHELX software improve refinement?

Challenges include:

- Disorder in the Crystal Lattice : Common in flexible pyrrolidine rings. SHELXL ( ) allows partial occupancy refinement for disordered atoms.

- Twinned Data : SHELXD ( ) can deconvolute twinned datasets.

- Validation : Mercury ( ) visualizes voids and packing motifs, while PLATON () checks for structural anomalies.

Q. How can computational tools predict the compound’s stability under varying experimental conditions?

- Molecular Dynamics Simulations : Assess conformational stability of the diketone ring in solvents like DMSO or water.

- DFT Calculations : Optimize geometries to identify reactive sites (e.g., electrophilic carbonyl groups).

- Hirshfeld Surface Analysis (via CrystalExplorer): Quantifies intermolecular interactions influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.